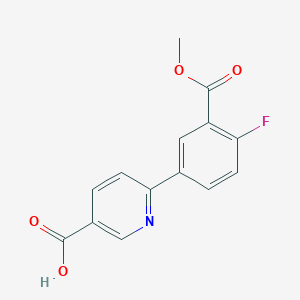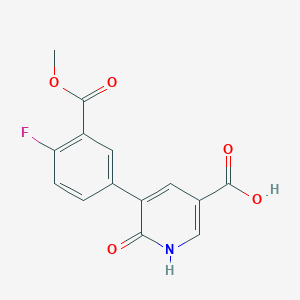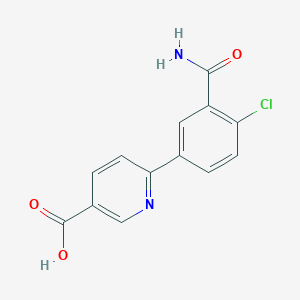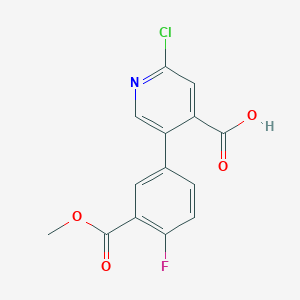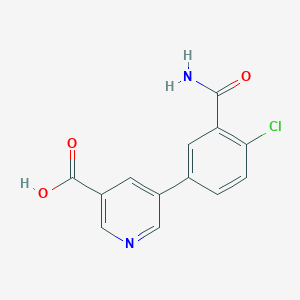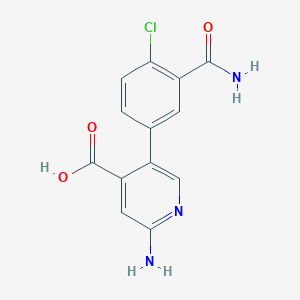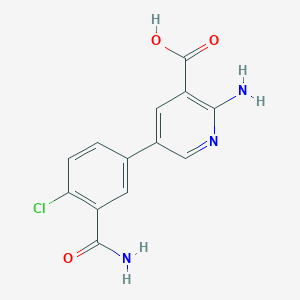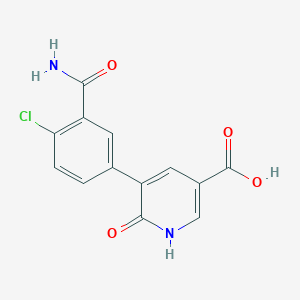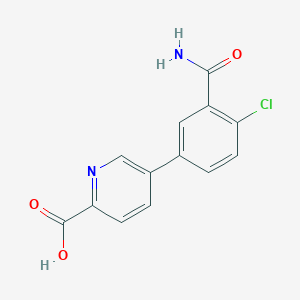
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid (5-CPCA) is a synthetic compound that has been studied for its potential therapeutic applications in the laboratory setting. It has been reported to have a variety of biochemical and physiological effects in vitro, and is being investigated for its potential use in drug development.
Wissenschaftliche Forschungsanwendungen
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been studied for its potential therapeutic applications in the laboratory setting. It has been reported to have a variety of biochemical and physiological effects in vitro, and is being investigated for its potential use in drug development. In particular, 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been studied for its potential to modulate the activity of certain enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to inhibit the production of reactive oxygen species.
Wirkmechanismus
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is not fully understood. However, it has been suggested that the compound acts by modulating the activity of certain enzymes, such as COX-2, and by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been shown to act as an antioxidant, to reduce oxidative stress, and to inhibit the production of reactive oxygen species.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been studied for its potential to modulate the activity of certain enzymes, including COX-2, and to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential to act as an antioxidant, to reduce oxidative stress, and to inhibit the production of reactive oxygen species. In addition, 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% has been shown to reduce the levels of certain pro-inflammatory markers, such as tumor necrosis factor-α, interleukin-6, and interleukin-1β.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in laboratory experiments include its high yield and its ability to modulate the activity of certain enzymes, such as COX-2, and to inhibit the production of pro-inflammatory cytokines. However, the limitations of using 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in laboratory experiments include its potential to cause toxic side effects and its potential to interact with other drugs.
Zukünftige Richtungen
The potential future directions for 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% include further research into its mechanism of action, its potential therapeutic applications, and its potential to interact with other drugs. In addition, further research into its potential to reduce the levels of pro-inflammatory markers and its potential to reduce oxidative stress is warranted. Finally, further research into its potential to be used as a drug delivery system is also of interest.
Synthesemethoden
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% is a multi-step process that involves the reaction of 4-chlorobenzaldehyde and 3-carbamoyl-2-hydroxy-2-methylpropionic acid in the presence of a base. The reaction is carried out in aqueous solution and yields the desired product in high yield. The reaction is highly efficient and can be used to produce 5-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% in a laboratory setting.
Eigenschaften
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-3-1-7(5-9(10)12(15)17)8-2-4-11(13(18)19)16-6-8/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGNONEPRVMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

